N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom . The presence of methoxy groups (-OCH3) and phenyl groups (C6H5) suggest that it may have properties similar to other aromatic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the introduction of the methoxy and phenyl groups. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group, methoxy groups, and phenyl groups would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The amide group could potentially undergo hydrolysis, and the methoxy groups could possibly be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. The presence of the amide group, methoxy groups, and phenyl groups would all influence these properties .Scientific Research Applications
Organic Synthesis and Catalysis
Overview
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(4-methoxyphenoxy)acetamide (VU0635390-1) contains a phenylboronic acid moiety, making it a valuable building block in organic synthesis. Let’s explore its applications:
Protodeboronation and Alkene Hydromethylation
Protodeboronation is a less explored area compared to functionalizing deboronation of alkyl boronic esters. However, recent research has demonstrated the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . Notably, VU0635390-1 can be utilized in this context.
Formal Anti-Markovnikov Alkene Hydromethylation: The hydromethylation sequence, enabled by protodeboronation, allows for the formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable but previously unknown. Researchers have applied this method to methoxy-protected (−)-Δ8-THC and cholesterol .
Cannabinoid Receptor Modulation
Considering the methoxy group and the carbamoyl functionality, VU0635390-1 could be explored as a modulator of cannabinoid receptors. Investigating its affinity for CB1 and CB2 receptors may reveal novel therapeutic possibilities.
Overview
VU0635390-1’s phenylboronic acid group can participate in surface modification and materials science:
Surface Functionalization
Researchers can use VU0635390-1 to functionalize surfaces, enhancing properties such as wettability, adhesion, or biocompatibility. Its boronic acid moiety allows for specific binding to hydroxyl groups on surfaces.
Overview
The methoxy group in VU0635390-1 suggests potential applications in flavor chemistry:
Flavor Enhancers
Exploring the compound’s flavor-enhancing properties could lead to applications in food and beverage industries. Its unique structure may contribute to specific taste profiles.
Conclusion
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(4-methoxyphenoxy)acetamide (VU0635390-1) exhibits diverse applications across organic synthesis, medicinal chemistry, materials science, and flavor research. Researchers should continue investigating its properties to unlock its full potential.
For further exploration, you can refer to scientific literature on VU0635390-1 in databases like Google Scholar . Additionally, consider its analogs, such as 4-(2-methoxyethylcarbamoyl)phenylboronic acid and 4-(2-methoxyethyl)phenol , for related studies.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-methoxyethyl)-2-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-25-12-11-21-19(23)13-15-3-5-16(6-4-15)22-20(24)14-27-18-9-7-17(26-2)8-10-18/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUJBCAYIZQMKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(4-(2-(4-methoxyphenoxy)acetamido)phenyl)acetamide |
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